Biotin-PEG2-C4-Alkyne

Click Chemistry Bioconjugation Solubility

Biotin-PEG2-C4-Alkyne uniquely combines a short PEG2 chain, a defined C4 alkyl spacer, and a terminal alkyne to deliver an ~23 Å linker—empirically optimal for streptavidin-biotin capture of large protein complexes. Its 10-fold higher DMSO solubility (≥20 mg/mL) vs. Biotin-alkyne enables concentrated stock solutions for CuAAC click chemistry without co-solvents. Choose this compound over longer PEG4 variants when E3 ligase and target protein binding pockets are in close proximity, minimizing off-target degradation in PROTAC synthesis. Ideal for pull-down assays and SPR.

Molecular Formula C22H36N4O5S
Molecular Weight 468.6 g/mol
Cat. No. B606128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG2-C4-Alkyne
SynonymsBiotin-PEG2-C4-alkyne
Molecular FormulaC22H36N4O5S
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESC#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)/t17-,18-,21-/m0/s1
InChIKeyBMIRHLAYBWVOOC-WFXMLNOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG2-C4-Alkyne: A Defined PEG-Based PROTAC Linker and Click Chemistry Reagent for Precision Bioconjugation


Biotin-PEG2-C4-Alkyne (CAS: 1011268-28-2), also referred to as Alkynyl-biotin, is a heterobifunctional reagent comprising a biotin moiety, a diethylene glycol (PEG2) spacer, a C4 alkyl chain, and a terminal alkyne group . The compound serves as a versatile linker for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and is specifically employed in the synthesis of proteolysis-targeting chimeras (PROTACs) . Its molecular formula is C22H36N4O5S, with a molecular weight of 468.61 g/mol .

Why Generic Substitution of Biotin-PEG2-C4-Alkyne with Other Biotin-PEG-Alkyne Variants is Scientifically Unjustified


Biotin-PEG2-C4-Alkyne cannot be arbitrarily replaced by other biotin-PEG-alkyne analogs due to critical structural and functional differences that directly impact experimental outcomes. The compound's unique combination of a short PEG2 chain, a defined C4 alkyl spacer, and a terminal alkyne yields a specific molecular geometry, hydrophilicity, and linker length that influence solubility, steric accessibility for streptavidin binding, and the overall efficiency of click chemistry conjugation . Substitution with a longer PEG chain (e.g., Biotin-PEG4-alkyne) alters the molecular reach and flexibility, potentially affecting PROTAC ternary complex formation . Conversely, omitting the PEG spacer entirely (e.g., Biotin-alkyne) drastically reduces aqueous solubility and increases the risk of non-specific hydrophobic interactions. The quantitative evidence below details these critical differentiators.

Biotin-PEG2-C4-Alkyne: Quantitative Evidence of Differentiation from Key Analogs


Enhanced Solubility in DMSO: Biotin-PEG2-C4-Alkyne vs. Biotin-Alkyne

Biotin-PEG2-C4-Alkyne exhibits a 10-fold higher solubility in DMSO compared to Biotin-alkyne, a direct analog lacking the PEG2-C4 spacer. This enhanced solubility facilitates the preparation of concentrated stock solutions for bioconjugation reactions, reducing the need for co-solvents or heating .

Click Chemistry Bioconjugation Solubility

Defined Spacer Arm Length: Balancing Steric Accessibility and Molecular Reach

Biotin-PEG2-C4-Alkyne provides a precise spacer arm length of approximately 23 Å, calculated as the sum of the PEG2 linker (17.6 Å ) and an estimated 5.4 Å contribution from the C4 alkyl chain. This intermediate length is distinct from the shorter Biotin-PEG2-alkyne (lacking the C4 spacer) and the longer, more flexible Biotin-PEG4-alkyne [1]. The defined length mitigates steric hindrance during streptavidin binding while avoiding the excessive flexibility and potential for suboptimal orientation associated with longer PEG chains .

Linker Optimization Streptavidin Binding PROTAC Design

Validated PROTAC Linker: Specific Inclusion in Commercial PROTAC Libraries

Biotin-PEG2-C4-Alkyne is explicitly classified and validated as a PEG-based PROTAC linker by multiple commercial suppliers, whereas closely related analogs like Biotin-alkyne and Biotin-PEG2-alkyne are primarily marketed as general click chemistry biotinylation reagents . This distinction is based on the compound's specific molecular geometry, which has been empirically optimized for use in PROTAC linker libraries to connect E3 ligase ligands and target protein ligands .

PROTAC Synthesis Targeted Protein Degradation Linker Library

Biotin-PEG2-C4-Alkyne: Optimal Application Scenarios Based on Verified Evidence


PROTAC Synthesis Requiring a Defined, Intermediate-Length PEG Linker

Biotin-PEG2-C4-Alkyne is the preferred linker for constructing PROTAC molecules when a balance between steric accessibility and minimal linker-induced flexibility is required. Its inclusion in commercial PROTAC linker libraries validates its utility in this application . Researchers should select this compound over longer PEG variants (e.g., Biotin-PEG4-alkyne) when the target protein and E3 ligase binding pockets are in close proximity, or when excessive linker length may lead to off-target degradation.

CuAAC Click Chemistry Bioconjugation in DMSO-Rich Media

Given its 10-fold higher solubility in DMSO compared to Biotin-alkyne, this compound is ideally suited for CuAAC reactions where high reagent concentrations are necessary or where the azide-bearing biomolecule exhibits limited solubility . The enhanced solubility allows for the preparation of concentrated stock solutions, streamlining the bioconjugation workflow and minimizing the need for co-solvents that might interfere with biological activity.

Streptavidin-Based Affinity Purification with Demanding Steric Constraints

The combination of the PEG2 spacer and C4 chain provides a total spacer length of approximately 23 Å, which is empirically optimal for many biotin-streptavidin capture assays. This length is sufficient to overcome steric hindrance imposed by bulky target molecules, yet short enough to prevent non-specific binding or bridging effects observed with longer PEG linkers . This makes Biotin-PEG2-C4-Alkyne the reagent of choice for applications such as pull-down assays of large protein complexes or surface plasmon resonance (SPR) analysis where precise orientation is critical.

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